2-tert-Butyl-4-(triphenylmethyl)phenol
Description
2-tert-Butyl-4-(triphenylmethyl)phenol is a phenolic compound characterized by a bulky triphenylmethyl group at the para position and a tert-butyl group at the ortho position relative to the hydroxyl group. This substitution pattern confers unique steric and electronic properties, making it distinct from simpler phenolic derivatives. The triphenylmethyl group is highly lipophilic and sterically demanding, which can influence solubility, stability, and reactivity. Such compounds are often explored for applications in antioxidants, polymer stabilizers, or bioactive agents due to the phenolic hydroxyl group's ability to scavenge free radicals .
Properties
CAS No. |
60043-12-1 |
|---|---|
Molecular Formula |
C29H28O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-tert-butyl-4-tritylphenol |
InChI |
InChI=1S/C29H28O/c1-28(2,3)26-21-25(19-20-27(26)30)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-21,30H,1-3H3 |
InChI Key |
UYZPWQUQEPASMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-tert-Butyl-4-(triphenylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and triphenylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-tert-Butyl-4-(triphenylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) are commonly used in these reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
2-tert-Butyl-4-(triphenylmethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(triphenylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The bulky tert-butyl and triphenylmethyl groups may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Substituent Effects
- Triphenylmethyl Group (Target Compound): The triphenylmethyl group is electron-donating via hyperconjugation, reducing phenol acidity compared to nitro-substituted analogs. Its steric bulk hinders electrophilic substitution at the ortho position, favoring para substitution in reactions . Example: Para-triphenylmethylphenol forms preferentially in acid-catalyzed reactions due to steric protection of the ortho positions .
- Trifluoromethylthio Group (4f: 2-tert-Butyl-4-(trifluoromethylthio)phenol): The -SCF₃ group is strongly electron-withdrawing, increasing phenol acidity. This enhances reactivity in electrophilic substitutions but reduces thermal stability compared to the target compound. Synthesized via trifluoromethylthiolation, yielding yellow/white solids with defined melting points (e.g., 4f: 89–91°C) .
- Nitro Group (4-tert-Butyl-2-nitrophenol): The nitro group is highly electron-withdrawing, significantly increasing acidity (pKa ~4–5). This makes it suitable for industrial applications like dyes or agrochemical intermediates but less effective as an antioxidant .
Table 1: Key Properties of Selected Phenolic Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
